molecular formula C17H13ClN2O B13551668 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol

2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol

Cat. No.: B13551668
M. Wt: 296.7 g/mol
InChI Key: MOJHECHLWLYIKJ-UHFFFAOYSA-N
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Description

2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is a chemical compound that belongs to the class of phenols and perimidines This compound is characterized by the presence of a chloro group, a phenol group, and a perimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol typically involves the reaction of 2-chlorophenol with 2,3-dihydro-1H-perimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol

InChI

InChI=1S/C17H13ClN2O/c18-12-9-11(7-8-15(12)21)17-19-13-5-1-3-10-4-2-6-14(20-17)16(10)13/h1-9,17,19-21H

InChI Key

MOJHECHLWLYIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)O)Cl

Origin of Product

United States

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